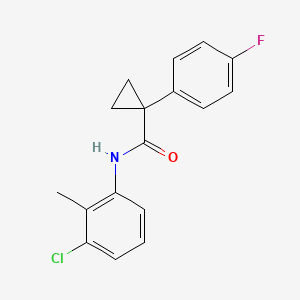

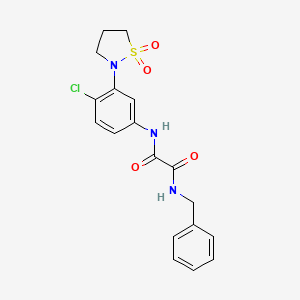

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide and its derivatives have been explored for their potential in the synthesis of functionalized furan-2-carboxamides. These compounds exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The synthesis involves the reaction of furan-2-carbonyl chloride with various anilines, followed by arylations using palladium catalysts, demonstrating the compound's utility in developing new antibacterial agents. Docking studies and molecular dynamics simulations further validate the antibacterial efficacy, highlighting the compound's role in targeting bacterial infections resistant to conventional treatments (Siddiqa et al., 2022).

Antiprotozoal Applications

Research into derivatives of 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has led to the development of novel antiprotozoal agents. Specifically, compounds synthesized from this chemical framework have shown potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, the causative agents of sleeping sickness and malaria, respectively. The structural modifications to the furan-carboxamide backbone have enabled the identification of compounds with low nanomolar IC50 values, showcasing the potential of these derivatives in antiprotozoal therapy (Ismail et al., 2004).

Influenza A Virus Inhibition

A novel series of furan-carboxamide derivatives, related to 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, have been identified as potent inhibitors of the H5N1 strain of influenza A virus. These derivatives were synthesized and subjected to systematic structure-activity relationship studies, which revealed the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity. One particular derivative exhibited superior activity against H5N1, demonstrating the compound's relevance in the search for novel anti-influenza agents (Yongshi et al., 2017).

Chemical Functionalization and Molecular Interactions

The furan-carboxamide chemical framework facilitates diverse chemical functionalizations, leading to a broad range of applications in scientific research. Studies have detailed the kinetics and mechanisms of reactions involving 5-bromo-2-carbonyl derivatives of furan with amines, offering insights into the compound's reactivity and potential for creating novel chemical entities. Such investigations contribute to a deeper understanding of the molecular interactions and transformations that these compounds can undergo, providing a foundation for future applications in medicinal chemistry and drug development (Novikov & Babeshkina, 1976).

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-16(2)9(11-4-3-7-19-11)8-15-13(17)10-5-6-12(14)18-10/h3-7,9H,8H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUSTYKGZKRGMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)

![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)

![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)

![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)